molecular formula C19H27N3O3 B7143158 N-[2-(oxolan-3-yloxy)phenyl]-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide

N-[2-(oxolan-3-yloxy)phenyl]-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide

Cat. No.: B7143158
M. Wt: 345.4 g/mol
InChI Key: ZWNPRUSALHOXQR-UHFFFAOYSA-N
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Description

N-[2-(oxolan-3-yloxy)phenyl]-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide is a complex organic compound that features a unique structure combining an oxolane ring, a phenyl group, and a pyrrolidine moiety

Properties

IUPAC Name

N-[2-(oxolan-3-yloxy)phenyl]-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O3/c23-19(22-11-7-15(13-22)21-9-3-4-10-21)20-17-5-1-2-6-18(17)25-16-8-12-24-14-16/h1-2,5-6,15-16H,3-4,7-14H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWNPRUSALHOXQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CCN(C2)C(=O)NC3=CC=CC=C3OC4CCOC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(oxolan-3-yloxy)phenyl]-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide typically involves multiple steps, starting with the preparation of the oxolane ring and the phenyl group. The oxolane ring can be synthesized through the cyclization of 1,4-dihalobutanes with a base. The phenyl group is then introduced via a Friedel-Crafts acylation reaction. The final step involves the coupling of the oxolane-phenyl intermediate with pyrrolidine-1-carboxamide under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(oxolan-3-yloxy)phenyl]-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The oxolane ring can be oxidized to form a lactone.

    Reduction: The phenyl group can be reduced to a cyclohexyl group under hydrogenation conditions.

    Substitution: The pyrrolidine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of a lactone derivative.

    Reduction: Formation of a cyclohexyl derivative.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

N-[2-(oxolan-3-yloxy)phenyl]-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(oxolan-3-yloxy)phenyl]-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The oxolane ring and phenyl group may interact with enzymes or receptors, modulating their activity. The pyrrolidine moiety can enhance the compound’s binding affinity and specificity, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(oxolan-3-yloxy)phenyl]acetamide
  • N-[2-(oxolan-3-yloxy)phenyl]pyrrolidine-1-carboxamide
  • N-[2-(oxolan-3-yloxy)phenyl]-3-piperidin-1-ylpyrrolidine-1-carboxamide

Uniqueness

N-[2-(oxolan-3-yloxy)phenyl]-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications.

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